1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride
Overview
Description
1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride is an organic compound with the molecular formula C9H16ClN3O3S. It is a derivative of piperazine, featuring a sulfonyl group attached to a dimethyl-1,2-oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride typically involves the reaction of piperazine with a sulfonyl chloride derivative of dimethyl-1,2-oxazole. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under basic conditions provided by a base like triethylamine. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a hydrochloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine or oxazole derivatives.
Scientific Research Applications
1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The oxazole ring may also participate in hydrogen bonding or π-π interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine hydrochloride
- 1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]morpholine hydrochloride
- 1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]azepane hydrochloride
Uniqueness
1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride is unique due to its specific combination of a piperazine ring with a dimethyl-1,2-oxazole sulfonyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3,5-dimethyl-4-piperazin-1-ylsulfonyl-1,2-oxazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3S.ClH/c1-7-9(8(2)15-11-7)16(13,14)12-5-3-10-4-6-12;/h10H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFHCNAPSCMSCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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